(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is a chemical compound with potential applications in various fields of research and industry. It is characterized by its unique structure, which includes a chromene ring system and a tosyl group, making it a subject of interest for synthetic chemists and researchers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine typically involves the condensation of 2-methyl aniline with a tosylated chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromene derivatives.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The chromene ring system and tosyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2,3-dimethyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- (Z)-2,4-dimethyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline
Uniqueness
(2Z)-3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-2H-chromen-2-imine is unique due to its specific substitution pattern on the chromene ring and the presence of the tosyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-11-13-19(14-12-16)28(25,26)22-15-18-8-4-6-10-21(18)27-23(22)24-20-9-5-3-7-17(20)2/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKIAAAFSYHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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